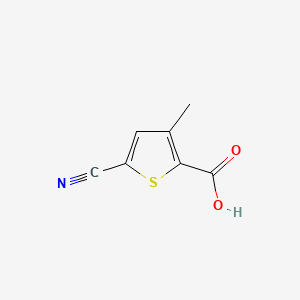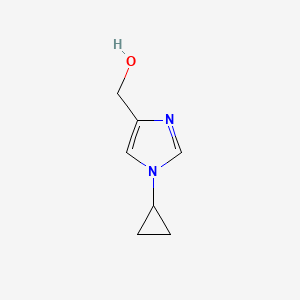
(1-cyclopropyl-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-4-yl)methanol can be achieved through various methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidative cyclization of N-substituted glycine derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of alpha-halo ketones with formamide.
Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like aldehydes and carboxylic acids, reduced imidazolines, and various substituted imidazole derivatives.
Scientific Research Applications
(1-Cyclopropyl-1H-imidazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-imidazol-4-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1-Isopropyl-1H-imidazol-5-yl)methanol
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Uniqueness
What sets (1-cyclopropyl-1H-imidazol-4-yl)methanol apart from these similar compounds is the presence of the cyclopropyl group. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-cyclopropylimidazol-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3,5,7,10H,1-2,4H2 |
InChI Key |
XIAHMQYPKIWUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


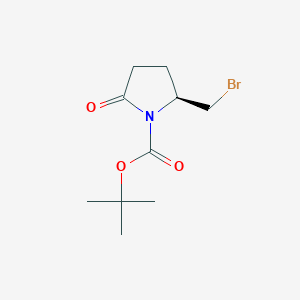
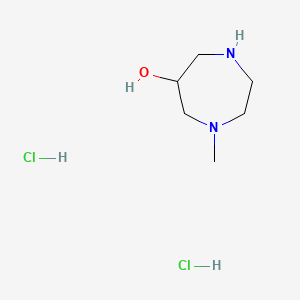


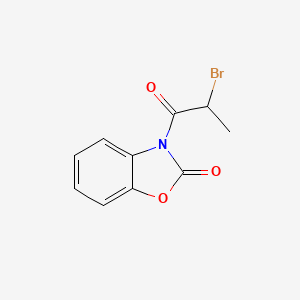
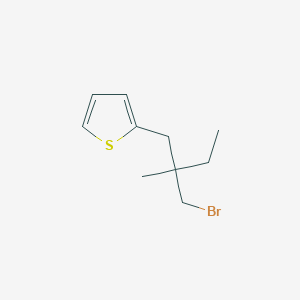
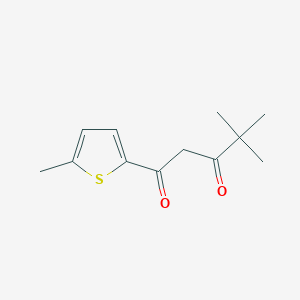
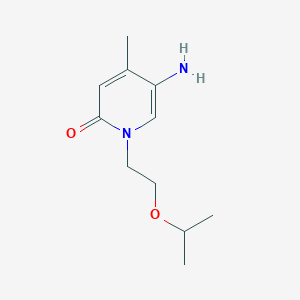
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)

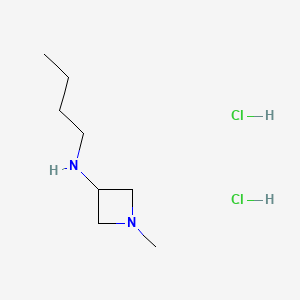
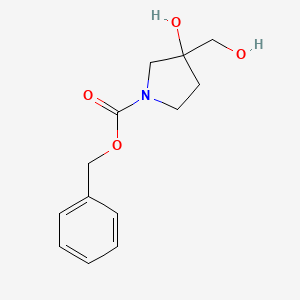
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
